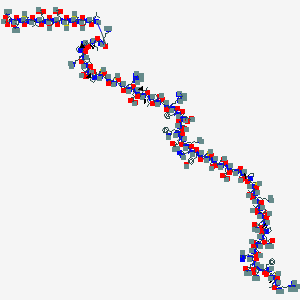

![molecular formula C61H100N22O15 B013122 [Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)

[Nphe1]nociceptin(1-13)NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This receptor is structurally similar to opioid receptors but is not activated by traditional opioid ligands . [Nphe1]nociceptin(1-13)NH2 acts as a selective and competitive antagonist of the nociceptin receptor, making it a valuable tool in studying the physiological and pharmacological roles of nociceptin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [Nphe1]nociceptin(1-13)NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

The use of automated synthesizers allows for the efficient production of peptides with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

[Nphe1]nociceptin(1-13)NH2 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)

Purification: High-performance liquid chromatography (HPLC)

Major Products

The primary product of the synthesis is this compound itself. During the cleavage and deprotection steps, side products such as truncated peptides and amino acid derivatives may be formed, which are typically removed during purification .

Aplicaciones Científicas De Investigación

[Nphe1]nociceptin(1-13)NH2 is used extensively in scientific research to study the nociceptin receptor and its role in various physiological and pathological processes. Some key applications include:

Pharmacological Studies: Investigating the effects of nociceptin receptor antagonism on pain perception, anxiety, and addiction.

Neuroscience Research: Understanding the role of nociceptin in modulating neurotransmitter release and synaptic plasticity.

Cardiovascular Research: Examining the effects of nociceptin on cardiovascular function, including blood pressure and heart rate regulation.

Drug Development: Exploring the potential of this compound as a prototype for developing new analgesics and therapeutic agents.

Mecanismo De Acción

[Nphe1]nociceptin(1-13)NH2 exerts its effects by selectively binding to the nociceptin receptor, thereby blocking the binding and activity of endogenous nociceptin. This antagonism prevents the activation of downstream signaling pathways that are typically triggered by nociceptin, such as the inhibition of cyclic AMP accumulation and modulation of ion channel activity . By blocking nociceptin receptor activation, this compound can modulate various physiological responses, including pain perception and cardiovascular function .

Comparación Con Compuestos Similares

Similar Compounds

[Phe1(CH2-NH)Gly2]nociceptin(1-13)NH2: Another nociceptin receptor antagonist with a similar structure but different binding affinity and activity.

Nocistatin: A peptide derived from the same precursor as nociceptin but with distinct biological activities.

Uniqueness

[Nphe1]nociceptin(1-13)NH2 is unique in its high selectivity and competitive antagonism of the nociceptin receptor. Unlike other nociceptin receptor antagonists, it does not exhibit any residual agonist activity, making it a valuable tool for studying the specific effects of nociceptin receptor blockade .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBZIPCESQREMT-UVDGFCMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H100N22O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1381.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)

![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)